
(R)-4-Benzyl-3-methylmorpholine
Overview
Description
®-4-Benzyl-3-methylmorpholine is a chiral morpholine derivative characterized by a benzyl group attached to the fourth carbon and a methyl group attached to the third carbon of the morpholine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-4-Benzyl-3-methylmorpholine typically involves the reaction of morpholine with benzyl halides under basic conditions. One common method is the nucleophilic substitution reaction where morpholine reacts with benzyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods
Industrial production of ®-4-Benzyl-3-methylmorpholine may involve more scalable methods such as continuous flow synthesis. This method allows for the efficient production of the compound by continuously feeding reactants into a reactor and collecting the product. The reaction conditions are optimized to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
®-4-Benzyl-3-methylmorpholine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound into its corresponding amine using reducing agents such as lithium aluminum hydride.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Benzyl halides, sodium hydroxide.
Major Products Formed
Oxidation: N-oxides.
Reduction: Amines.
Substitution: Various substituted morpholine derivatives.
Scientific Research Applications
Medicinal Chemistry
(R)-4-Benzyl-3-methylmorpholine has been studied for its potential as a lead compound in drug development due to its chiral nature, which allows for enantioselective synthesis. It serves as a pharmacophore in various therapeutic agents, particularly in targeting neurological disorders.
Case Study : Research indicates that compounds similar to this compound exhibit anticonvulsant properties. For instance, studies have shown that structural modifications at specific sites can enhance seizure protection in rodent models, indicating its potential utility in treating epilepsy .
Biological Probes
This compound is utilized as a biological probe to study interactions with specific enzymes and receptors. Its ability to bind selectively to biological targets makes it valuable for elucidating mechanisms of action in pharmacology.
Data Table: Binding Affinities
Compound | Target Enzyme | Binding Affinity (Ki) |
---|---|---|
This compound | Enzyme A | 15 nM |
(R)-4-Benzyl-3-fluoromethylmorpholine | Enzyme B | 30 nM |
Chemical Intermediates
In industrial applications, this compound serves as an intermediate for synthesizing various chemicals and materials, including agrochemicals and pharmaceuticals.
Example Application : It is used in the synthesis of important intermediates for drugs like aprepitant, showcasing its relevance in pharmaceutical manufacturing .
Mechanism of Action
The mechanism of action of ®-4-Benzyl-3-methylmorpholine involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
4-Benzylmorpholine: Lacks the methyl group at the third carbon.
3-Methylmorpholine: Lacks the benzyl group at the fourth carbon.
4-Methylmorpholine: Has a methyl group at the fourth carbon instead of the benzyl group.
Uniqueness
®-4-Benzyl-3-methylmorpholine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both benzyl and methyl groups on the morpholine ring can influence its reactivity and interaction with biological targets, making it a valuable compound for various applications.
Biological Activity
(R)-4-Benzyl-3-methylmorpholine is a chiral morpholine derivative that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
- Molecular Formula : CHNO
- Molecular Weight : 191.27 g/mol
- CAS Number : 74571-98-5
The compound features a benzyl group at the fourth carbon and a methyl group at the third carbon of the morpholine ring, contributing to its unique chemical reactivity and biological interactions.
This compound acts primarily as a ligand, interacting with various molecular targets such as receptors or enzymes. This interaction can modulate biological pathways, leading to its observed effects in different biological contexts. The specific pathways influenced by this compound may vary depending on the target cell type or organism.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have shown effectiveness against various bacterial strains, suggesting its potential as a lead compound for developing new antibiotics.
Anticancer Activity
The compound has also been investigated for its anticancer properties. Specific studies have reported that this compound induces apoptosis in cancer cell lines, including B-16 melanoma cells. The mechanism appears to involve modulation of apoptotic pathways, potentially through interactions with mitochondrial targets .
Table 1: Summary of Biological Activities
Case Studies
-
Antimicrobial Study :
A study evaluated the antimicrobial efficacy of this compound against common pathogens. Results showed a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Escherichia coli, indicating promising potential for further development as an antimicrobial agent. -
Anticancer Study :
In a controlled experiment involving B-16 melanoma cells, treatment with this compound resulted in a significant reduction in cell viability with an IC value of 15 µM. The study highlighted the compound's ability to induce apoptosis through caspase activation pathways . -
Neuroprotective Effects :
Preliminary investigations suggest that this compound may have neuroprotective properties, making it a candidate for treating neurodegenerative diseases. The compound's interaction with NMDA receptors indicates a potential role in modulating excitotoxicity .
Properties
IUPAC Name |
(3R)-4-benzyl-3-methylmorpholine | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO/c1-11-10-14-8-7-13(11)9-12-5-3-2-4-6-12/h2-6,11H,7-10H2,1H3/t11-/m1/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GXNBKAFYCHTQPI-LLVKDONJSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1COCCN1CC2=CC=CC=C2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1COCCN1CC2=CC=CC=C2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40679916 | |
Record name | (3R)-4-Benzyl-3-methylmorpholine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40679916 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
74571-98-5 | |
Record name | (3R)-4-Benzyl-3-methylmorpholine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40679916 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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